3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile
Description
Structural Characteristics and Molecular Properties
The molecular structure of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and biological properties. The core benzene ring system contains both electron-withdrawing substituents: a fluorine atom at the 3-position and a substituted tetrazole group at the 5-position, while maintaining a nitrile functional group that provides additional electronic character. This substitution pattern creates an asymmetric distribution of electron density across the aromatic system, influencing both intermolecular interactions and potential binding orientations.
The tetrazole ring system within this compound exists in tautomeric forms, with equilibrium established between 1H-tetrazole and 2H-tetrazole configurations. According to established tetrazole chemistry principles, the 1H-tautomer predominates in solution, while the 2H-tautomer becomes more stable in the gas phase. This tautomeric behavior is particularly relevant for this compound, as the compound specifically incorporates the 2H-tetrazole form in its nomenclature, indicating a deliberate structural specification.
The pyridine ring connected to the tetrazole system introduces additional aromatic character and provides a nitrogen atom capable of hydrogen bonding or coordination interactions. The spatial arrangement between the pyridine and tetrazole rings allows for potential conjugation effects that may stabilize specific conformational states. The overall molecular geometry creates opportunities for multiple types of intermolecular interactions, including π-π stacking between aromatic systems, hydrogen bonding involving nitrogen atoms, and dipole interactions facilitated by the fluorine substituent and nitrile group.
Molecular orbital considerations reveal that the electron-withdrawing nature of both the fluorine atom and nitrile group significantly affects the electronic distribution throughout the molecule. These substituents lower the electron density of the benzene ring, potentially enhancing the reactivity toward nucleophilic attack while simultaneously stabilizing any negative charge development during chemical transformations. The nitrogen-rich tetrazole system contributes six π-electrons to the aromatic character, creating a highly polarizable system that can participate in various electronic interactions.
Physicochemical Parameters
The physicochemical properties of this compound reflect its complex molecular structure and multiple functional groups. Comprehensive analysis of these parameters provides essential information for understanding the compound's behavior in various chemical and biological environments.
The molecular weight of 266.23 grams per mole positions this compound within the optimal range for many pharmaceutical applications, adhering to established guidelines for drug-like properties. The relatively compact structure, despite containing multiple aromatic rings, contributes to favorable physicochemical characteristics that support both synthetic accessibility and potential biological activity.
The calculated partition coefficient (XLogP = 2.56) indicates moderate lipophilicity, suggesting balanced solubility characteristics between aqueous and organic phases. This property is particularly important for biological applications, as it influences membrane permeability and distribution characteristics. The absence of hydrogen bond donors, combined with the presence of multiple nitrogen atoms capable of accepting hydrogen bonds, creates a specific hydrogen bonding profile that may influence molecular recognition and binding interactions.
The topological polar surface area of 79.76 square angstroms reflects the contribution of the multiple nitrogen atoms and the fluorine substituent to the overall polarity of the molecule. This parameter is within the range associated with good membrane permeability while maintaining sufficient polarity for aqueous solubility. The limited number of rotatable bonds (2) suggests a relatively rigid molecular structure, which may contribute to binding specificity and reduce conformational entropy penalties in biological interactions.
Nomenclature and Identification
The systematic nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry conventions while incorporating the specific structural features that define this complex heterocyclic compound. The primary systematic name reflects the precise substitution pattern and connectivity between the multiple ring systems.
The systematic name "this compound" precisely describes the molecular structure by identifying the benzonitrile core with fluorine substitution at position 3 and the complex heterocyclic substituent at position 5. The tetrazole portion is specifically designated as the 2H-tautomer connected to the 2-position of pyridine, which in turn forms the 5-position substituent of the tetrazole ring. This nomenclature system ensures unambiguous identification of the compound's structure and stereochemical configuration.
Alternative nomenclature systems have been employed in various scientific contexts, including simplified designations such as "compound 8" in specific research publications, as referenced in several database entries. The ChEMBL database identifier CHEMBL187107 provides a standardized reference for biological activity data, while the PubChem Compound Identifier 10400683 serves as the primary database reference for chemical and physical property information.
The International Chemical Identifier system provides both a standard identifier key and a hierarchical representation that facilitates database searching and chemical structure matching. The InChI key "NNUSSUPIQZLYJW-UHFFFAOYSA-N" represents a hashed version of the complete structural information, enabling rapid computational comparison with other chemical structures while maintaining precision in molecular identification.
Historical Context in Tetrazole Chemistry
The development of this compound occurs within the broader historical context of tetrazole chemistry, which traces its origins to the pioneering work of Swedish chemist Johan August Bladin at the University of Uppsala in 1885. Bladin's initial discovery involved the reaction of dicyanophenylhydrazine with nitrous acid, resulting in the formation of a compound with the molecular formula C₈H₅N₅, for which he proposed the name "tetrazole" to describe this novel five-membered ring structure containing four nitrogen atoms.
The early period of tetrazole chemistry, spanning from Bladin's initial discovery in 1885 to approximately 1950, witnessed relatively limited development, with only approximately 300 derivatives reported during this 65-year period. This slow initial progress reflected both the challenges associated with tetrazole synthesis and the limited understanding of their potential applications. The synthetic methodologies available during this early period were often harsh and provided limited scope for structural modification, constraining the exploration of tetrazole chemistry.
The period following 1950 marked a dramatic acceleration in tetrazole research, driven by recognition of their potential applications in agriculture, biochemistry, medicine, pharmacology, and materials science. The development of improved synthetic methodologies, particularly the 1,3-dipolar cycloaddition reaction between nitriles and azides, provided more reliable and versatile approaches to tetrazole synthesis. This methodological advancement, first described by Hantzsch and Vagt in 1901 but refined and optimized throughout the mid-20th century, became the foundation for modern tetrazole chemistry.
The emergence of medicinal chemistry applications for tetrazoles gained particular momentum as researchers recognized their utility as carboxylic acid bioisosteres, offering similar acid dissociation constants and spatial requirements while providing enhanced metabolic stability. This recognition led to the development of numerous tetrazole-containing pharmaceuticals and stimulated research into more complex tetrazole derivatives incorporating multiple heterocyclic systems. The synthesis of this compound represents a culmination of these synthetic and design advances, combining tetrazole chemistry with modern fluorine chemistry and heterocyclic synthesis to create compounds with specific biological activities and improved pharmacological properties.
Properties
CAS No. |
507269-27-4 |
|---|---|
Molecular Formula |
C13H7FN6 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
3-fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile |
InChI |
InChI=1S/C13H7FN6/c14-10-5-9(8-15)6-11(7-10)20-18-13(17-19-20)12-3-1-2-4-16-12/h1-7H |
InChI Key |
NNUSSUPIQZLYJW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F |
Synonyms |
3-F-PT-BN 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile |
Origin of Product |
United States |
Biological Activity
3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorine atom, a pyridine ring, and a tetrazole moiety. These structural components contribute to its biological activity and pharmacokinetic properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H9F N6 |
| Molecular Weight | 248.24 g/mol |
| LogP | 3.1 |
| Solubility | Moderate in DMSO |
Research indicates that this compound acts primarily as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders, making it a target for therapeutic interventions.
Structure-Activity Relationship (SAR)
A study conducted on the structure-activity relationship highlighted that modifications to the tetrazole and pyridine moieties significantly influence the compound's potency and selectivity towards mGlu5 receptors. The synthesis of various analogs demonstrated that specific substitutions could enhance receptor binding affinity and bioavailability .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines, particularly focusing on breast carcinoma. The following findings were reported:
- Cell Lines Tested : MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
- IC50 Values : The compound exhibited significant cytotoxic effects at lower concentrations (6.25 µM) specifically against MDA-MB-231 cells, while showing minimal effects on MCF-7 cells .
The results indicate that the compound's mechanism may involve the inhibition of cell viability through apoptosis pathways, which was further supported by molecular docking studies revealing strong binding interactions with key proteins involved in cell cycle regulation.
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 6.25 | Induction of apoptosis |
| MCF-7 | >50 | Minimal effect observed |
Case Studies
-
Study on mGlu5 Antagonism :
A detailed study explored the role of this compound as an mGlu5 receptor antagonist, demonstrating its ability to penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders such as anxiety and schizophrenia . -
Breast Cancer Treatment :
Another investigation focused on the compound's effects on breast cancer cell lines. The study found that it significantly reduced cell viability in triple-negative breast cancer cells while sparing HER2-positive cells, suggesting a targeted therapeutic approach .
Preparation Methods
Cobalt-Catalyzed Cycloaddition
A cobalt(II) complex, such as [L₁Co(N₃)₂] (where L₁ = N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine), catalyzes the reaction between nitriles and NaN₃ in dimethyl sulfoxide (DMSO) at 110°C. The mechanism proceeds via a bisazido intermediate that coordinates with the nitrile substrate, facilitating cycloaddition. Key steps include:
-
Coordination : The nitrile’s cyano group binds to the cobalt center, weakening the C≡N bond.
-
Cycloaddition : Azide ions react with the activated nitrile to form the tetrazole ring.
-
Regeneration : The cobalt catalyst is regenerated for subsequent cycles.
For this compound, the nitrile precursor is 3-fluoro-5-cyanobenzonitrile . Reaction with NaN₃ in the presence of the cobalt catalyst yields the tetrazole product. The pyridin-2-yl group is introduced via a pre-functionalized nitrile or post-cycloaddition modification (discussed in Section 2).
Reaction Conditions
-
Catalyst : 1 mol% [L₁Co(N₃)₂]
-
Solvent : DMSO
-
Temperature : 110°C
-
Time : 12 hours
Optimization and Challenges
Regioselectivity Control
The [3+2] cycloaddition can yield 1H- or 2H-tetrazole regioisomers. Using bulky catalysts (e.g., cobalt complexes with quinoline ligands) favors the 2H-tetrazole isomer, which is required for this compound.
Purification
Column chromatography on silica gel with petroleum ether/ethyl acetate (7:3) effectively isolates the product. Analytical data (¹H NMR, ¹³C NMR) confirm purity:
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Ugi-type reactions combine amines, carbonyls, isocyanides, and azides to form tetrazoles in one pot. For example:
Scalability and Industrial Production
RR Scientific offers this compound at 98% purity, indicating robust large-scale synthesis. Key industrial steps include:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile, and how do reaction conditions influence radiochemical yield?
- Methodology : The compound is synthesized via nucleophilic substitution of nitro precursors (e.g., 3-fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) with 18F-fluoride. Optimal conditions involve DMSO as the solvent, 150°C reaction temperature, and 10-minute reaction time, yielding 1.9–3.2 GBq after HPLC purification. Solvent screening (acetonitrile, DMF, DMSO) and temperature gradients are critical for maximizing radiochemical purity .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with UPLC systems (e.g., Waters Acquity) and UV detection (λ = 270 nm). Structural confirmation requires comparison with nonradioactive reference standards (e.g., AZD9272) via NMR and high-resolution MS. Reverse-phase HPLC (C18 column, CH3CN/10 mM H3PO4 mobile phase) ensures purity validation .
Q. What is the primary biological target of this compound, and how is its binding affinity validated?
- Methodology : The compound acts as a metabotropic glutamate receptor subtype 5 (mGluR5) antagonist. In vitro binding assays using radiolabeled analogs (e.g., 18F-AZD9272) and competitive displacement studies with reference ligands (e.g., ABP688) confirm nanomolar affinity. In vivo efficacy is tested in rodent models (e.g., fear-potentiated startle) with ED50 values (~5.4 mg/kg, oral) .
Advanced Research Questions
Q. How does the compound’s in vivo stability correlate with metabolic defluorination, and what mechanisms drive this process?
- Methodology : Radiodefluorination studies in rats reveal glutathione-mediated nucleophilic substitution at the 2-fluoromethyl group, producing S-glutathione (SP203Glu) and N-acetyl-S-L-cysteine (SP203Nac) conjugates. LC-MS/MS and isotopic labeling confirm metabolic pathways. Stability assays in brain homogenates vs. whole blood highlight tissue-specific degradation .
Q. What structural modifications enhance mGluR5 selectivity while minimizing off-target efflux transporter interactions?
- Methodology : Fragment-based drug discovery (FBDD) using thermostabilized mGluR5 receptors identifies high ligand efficiency (LE) pyrimidine scaffolds. Structure-activity relationship (SAR) studies prioritize substitutions that reduce P-glycoprotein (P-gp) affinity, validated via PET imaging in rodent brains with and without efflux transporter inhibitors .
Q. How do substituent positions (e.g., fluorine, pyridinyl-tetrazole) influence pharmacological activity compared to analogs?
- Methodology : Comparative SAR analysis of analogs (e.g., 3-chloro-5-(6-(5-fluoropyridin-2-yl)pyrimidin-4-yl)benzonitrile) shows fluorine at the 3-position enhances receptor occupancy and blood-brain barrier penetration. Crystallography (2.6–3.1 Å resolution) of mGluR5-ligand complexes identifies critical hydrogen bonds and hydrophobic interactions .
Q. What experimental designs resolve contradictions in radioligand biodistribution data across species?
- Methodology : Cross-species PET studies (e.g., monkeys vs. humans) with 18F-labeled analogs (e.g., 18F-FPEB) quantify bone uptake as a defluorination biomarker. Kinetic modeling with metabolite-corrected plasma input functions normalizes interspecies variability in receptor density and clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
